Phenylbutazone

描述

Phenylbutazone is a synthetic, nonsteroidal anti-inflammatory drug (NSAID) that was initially introduced in the early 1950s for the treatment of arthritis and other inflammatory musculoskeletal disorders . It is known for its anti-inflammatory, antipyretic, and analgesic properties . Although it is no longer approved for human use in many countries due to severe adverse effects, it remains widely used in veterinary medicine, particularly for horses .

准备方法

Phenylbutazone is synthesized through a multi-step chemical process. The primary synthetic route involves the condensation of hydrazine with ethyl acetoacetate to form pyrazolone, which is then alkylated with butyl bromide to yield this compound . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods often involve large-scale batch reactors and stringent quality control measures to meet pharmaceutical standards .

化学反应分析

Tautomerism and Reactivity

Phenylbutazone exists in equilibrium between keto and enol tautomers. The keto form is predominant due to its stability, but the enol form participates in radical-mediated reactions . The enol tautomer facilitates:

- Electron donation : Via a one-electron transfer mechanism, contributing to anti-inflammatory activity .

- Regioselective hydroxylation : Preferential attack at para positions of the phenyl ring, as evidenced by oxyphenbutazone formation .

Thermodynamic Data :

| Parameter | Value (keto form) |

|---|---|

| HOMO energy | −6.24 eV |

| LUMO energy | −1.26 eV |

| HOMO-LUMO gap | 4.98 eV |

Metabolism Pathway

This compound undergoes oxidative metabolism to form two primary hydroxylated metabolites:

- Oxyphenbutazone (active): Hydroxylation at the para position of a phenyl ring .

- γ-Hydroxyphenbutazone (inactive): Hydroxylation at the n-butyl chain .

Reaction Mechanism :

- Cytochrome P450-mediated hydroxylation : Generates reactive intermediates that contribute to hepatotoxicity .

- Glucuronidation : Phase II metabolism of hydroxylated metabolites .

Metabolite Properties :

| Metabolite | LogP | Activity |

|---|---|---|

| Oxyphenbutazone | 4.22 | Active |

| γ-Hydroxyphenbutazone | N/A | Inactive |

Decomposition Reactions

This compound is prone to aqueous decomposition via:

- Hydrolysis : Breakdown of the pyrazolidinedione ring .

- Oxidative degradation : Formation of nitrogen oxides under thermal stress .

Stability Data :

| Parameter | Value |

|---|---|

| Melting point | 106–108°C |

| Solubility (water) | <0.1 g/100mL |

| Reaction with strong acids/bases | Incompatible |

Derivative Development

To mitigate toxicity, researchers have explored this compound derivatives by modifying:

- Phenyl rings : Addition of chloro moieties to inhibit hydroxylation .

- Alkyl chains : Replacement of the n-butyl group to reduce lipophilicity .

Example Derivative :

| Modification | Property Change |

|---|---|

| Phenyl → Chlorophenyl | Increases electron donation capacity |

| n-Butyl → Shorter chain | Reduces hepatotoxicity |

科学研究应用

Historical Context

Phenylbutazone was introduced in the late 1940s for the treatment of inflammatory conditions such as rheumatoid arthritis and gout. Despite its effectiveness, reports of severe adverse effects, including blood dyscrasias and hypersensitivity reactions, led to its withdrawal from the market for human use in the United States . Currently, it is predominantly utilized in veterinary medicine.

Veterinary Applications

1. Pain Management in Horses

This compound is extensively used in equine medicine for managing pain associated with various musculoskeletal disorders. Its indications include:

- Analgesia : It provides relief from pain due to infections, sprains, overuse injuries, tendinitis, arthralgias, arthritis, and laminitis. The drug acts directly on inflamed tissues to reduce pain and restore mobility .

- Antipyresis : It is effective in reducing fever in horses; however, this can mask underlying symptoms of other conditions .

2. Regulatory Status

While this compound is approved for veterinary use, there are strict regulations regarding its administration in food-producing animals due to potential residues in meat and milk products. The FDA prohibits extralabel use in dairy cattle to prevent contamination .

Safety Concerns and Toxicity

Despite its efficacy, this compound is associated with significant risks:

- Hematologic Toxicity : It can induce serious blood disorders such as aplastic anemia and agranulocytosis. Monitoring of blood counts is essential during treatment .

- Carcinogenic Potential : The drug has been classified as a potential carcinogen based on studies conducted by the National Toxicology Program .

- Alternative Treatments : Due to these risks, safer alternatives have emerged for treating inflammatory conditions in both humans and animals.

Research into Safer Derivatives

Recent studies have focused on developing this compound derivatives that retain its therapeutic benefits while minimizing toxicity. Research has explored modifications to the chemical structure that could enhance safety profiles without compromising efficacy. For instance:

- Molecular Docking Studies : These studies aim to identify new compounds that can effectively inhibit COX enzymes while reducing adverse effects associated with this compound .

- Toxicological Predictions : Computational models are being utilized to predict the safety profiles of new derivatives before clinical trials commence .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Human Medicine | Formerly used for rheumatoid arthritis and gout | No longer approved due to safety issues |

| Veterinary Medicine | Pain relief in horses | Commonly used NSAID for musculoskeletal issues |

| Fever reduction | May mask other symptoms | |

| Research | Development of safer derivatives | Focus on minimizing toxicity |

作用机制

. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By reducing the production of prostaglandins, phenylbutazone alleviates inflammation and pain . The molecular targets include cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with a higher affinity for COX-2 .

相似化合物的比较

Phenylbutazone is often compared with other NSAIDs, such as:

Oxyphenbutazone: A metabolite of this compound with similar anti-inflammatory properties but a higher risk of adverse effects.

Indomethacin: Another NSAID with potent anti-inflammatory effects but a different mechanism of action, primarily inhibiting COX-1.

Ibuprofen: A widely used NSAID with a safer profile for human use, inhibiting both COX-1 and COX-2.

This compound is unique in its strong anti-inflammatory effects and its specific use in veterinary medicine, particularly for horses .

生物活性

Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), has been widely used in both human and veterinary medicine for its analgesic and anti-inflammatory properties. Its biological activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins and thromboxanes. This article provides a detailed overview of the biological activity of this compound, including pharmacokinetics, case studies, and research findings.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that vary across species. Key characteristics include:

- Absorption : Almost complete after oral dosing.

- Distribution : High plasma protein binding (98-99%), primarily to albumin.

- Metabolism : Extensively metabolized in the liver to active and inactive metabolites, notably oxyphenbutazone.

- Elimination Half-Life : Varies significantly across species (Table 1).

| Species | Clearance (mL/h/kg) | Elimination Half-Life (h) |

|---|---|---|

| Human | ~2 | 50-105 |

| Calf (neonatal) | 0.708 | 207 |

| Cow | 1.24 - 2.90 | 42 - 65 |

| Sheep | Not reported | 18 |

| Goat | 13 | 16 |

| Camel | Not reported | Not reported |

This compound acts as a non-selective inhibitor of COX-1 and COX-2 enzymes. Research indicates that it can inhibit prostaglandin E2 (PGE2) synthesis by up to 100% for up to 24 hours in models of acute inflammation, demonstrating its potent anti-inflammatory effects . Additionally, it has been shown to inhibit thromboxane B2 synthesis, further supporting its role in managing inflammation and pain.

Case Studies

- Equine this compound Toxicosis : A retrospective study involving 269 horses revealed that those receiving doses exceeding 8.8 mg/kg/day experienced severe adverse effects, including gastrointestinal ulcers and renal complications. In contrast, lower doses maintained clinical normalcy .

- Combination Therapy in Horses : A controlled study compared the efficacy of this compound alone versus a combination with flunixin meglumine in treating lameness in horses. Results indicated that the combination therapy provided significant clinical improvement over this compound alone .

- Human Toxicity Case : A case report documented a racetrack worker who ingested 17 g of equine this compound over a day for toothache relief, highlighting the potential risks associated with misuse and overdose of this compound .

Research Findings

Recent studies have explored the theoretical properties and metabolism of this compound derivatives, indicating potential avenues for developing safer alternatives. For instance, the anionic form of this compound has been suggested as the active species during inflammation due to its high nucleophilicity and electron donation capacity . Moreover, research into its metabolic pathways revealed that hydroxylation can lead to both active (oxyphenbutazone) and inactive metabolites, influencing its therapeutic profile.

属性

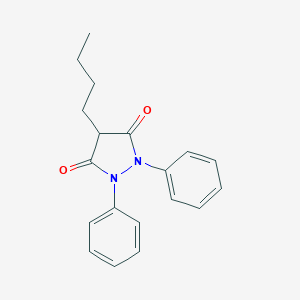

IUPAC Name |

4-butyl-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMDGNCVAMGZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021136 | |

| Record name | 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992), Solid | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in acetone, ether, and ethyl acetate, 1 G IN ABOUT 20 ML ALCOHOL, Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL), In water, 34 mg/L at 25 °C, 1.44e-01 g/L | |

| Record name | SID56436656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylbutazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenylbutazone binds to and inactivates prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation. The reduced production of prostaglandin leads to reduced inflammation of the surrounding tissues., The drug exhibits anti-inflammatory, analgesic, antipyretic, and mild uricosuric activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Many nonsteriodal anti- inflammatory agents inhibit the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase, an enzyme that catalyzes the formation of prostaglandin precursors (endoperoxides) from arachidonic acid., Nonsteroidal anti-inflammatory drugs probably act by inhibiting prostaglandin synthesis. Prostaglandins prostaglandins are believed to cause vasodilaton, increased vascular permeability, and increased sensitivity of nerve endings to other inflammatory mediators. By reversibly inhibiting the enzyme cyclooxygenase, nonsteroidal anti-inflammatory drugs block the conversion of the arachidonic acid found in cell membrane phospholipids into varius prostaglandins (E2,F2,D2, thromboxane A2). Since prostaglandins appear to maintain the gastric mucosal barrier nonsteroidal anti-inflammatory drugs inhibition of prostaglandins synthesis may be the cause of the gastritis, peptic ulcerations, and gastrointestinal bleeding observed with nonsteroidal anti-inflammatory drugs. Nonsteroidal anti-inflammatory drugs cause sodium retention, especially in patients with underlying sodium-retaining states such as congestive heart failure. Although the mechanism is not entirely clear, the inhibition of prostaglandins synthesis plays a leading role. These compounds redistribute renal blood flow away from the superficial cortical glomeruli to the juxtamedullary glomeruli, which have a greater capacity to absorb sodium. Stress intensifies the effect of prostaglandins. /Nonsteroidal anti-inflammatory drugs/, Phenylbutazone exists in solution in three forms--a diketo, an enol, and a mesomeric anion form. In solution, it exists primarily in the diketo form, and conversion between the forms is slow. These transformations probably contribute to its chemical instability and the ability of the cyclooxygenase system to generate the 4-hydroxphenylbutazone metabolite by a peroxide-dependent cooxygenation reaction. This reaction has been shown to produce reactive intermediates capable of inactivating prostacyclin synthase and prostaglandin H synthase, which may account for phenylbutazone's anti-inflammatory activity., Mechanism of anti-inflammatory effects of phenylbutazone is not known. ... Inhibits biosynthesis of prostaglandins, uncouples oxidative phosphorylation, and inhibits ATP-dependent biosynthesis of mucopolysaccharide sulfates in cartilage. | |

| Record name | Phenylbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylbutazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, White or very-light-yellow powder | |

CAS No. |

50-33-9 | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylbutazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylbutazone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenylbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenylbutazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylbutazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLBUTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN5P7K3T8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylbutazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 to 225 °F (NTP, 1992), 105 °C, MP: 140-141 °C (solidifies and remelts at approximately 180 °C) /Phenylbutazone piperazine salt/ | |

| Record name | PHENYLBUTAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylbutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylbutazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。